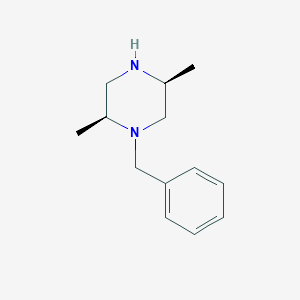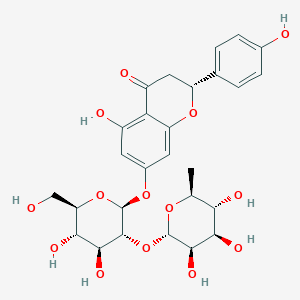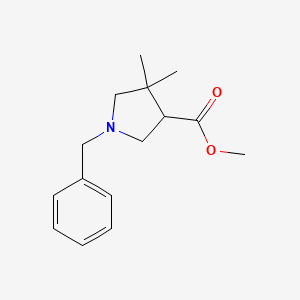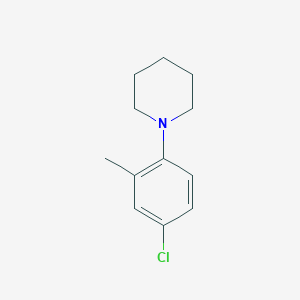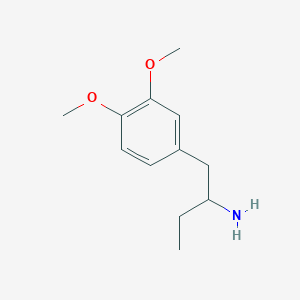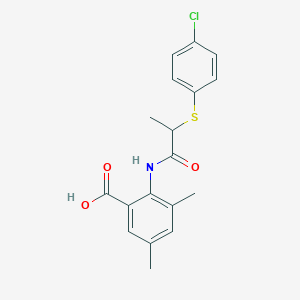
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid (abbreviated as 2CPDMBA) is a synthetic organic compound which has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those related to biochemistry and physiology. The compound is a derivative of benzoic acid, with a thio group and an amino group attached.
Scientific Research Applications
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% has been used in various scientific research applications. It has been used as a chemical tool to study the structure and function of enzymes, as well as to study the effects of drugs on enzyme activity. It has also been used to study the effects of drugs on cells, tissues, and organs. Additionally, it has been used in experiments to study the interaction of proteins with drugs and other molecules.
Mechanism of Action
The exact mechanism of action of 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, which means that it binds to the active site of the enzyme and prevents other molecules from binding. Additionally, it is believed that the compound binds to proteins and other molecules, altering their structure and function.
Biochemical and Physiological Effects
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% has been studied for its potential biochemical and physiological effects. In laboratory studies, the compound has been shown to inhibit the activity of enzymes involved in cell metabolism, such as glycolytic enzymes. Additionally, it has been shown to inhibit the activity of enzymes involved in protein synthesis and degradation. Furthermore, it has been found to alter the expression of genes involved in cell growth and differentiation.
Advantages and Limitations for Lab Experiments
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound which is easy to synthesize and store. Additionally, it is a relatively stable compound which does not degrade easily. However, there are some limitations to its use in laboratory experiments. For instance, it is a relatively weak compound and may not be able to bind to certain enzymes or proteins. Additionally, it may not be able to penetrate certain cell membranes.
Future Directions
There are several potential future directions for research involving 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%. One potential direction is to further study its mechanism of action and its effects on enzymes, proteins, and cells. Additionally, further research could be conducted to explore the potential applications of 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% in drug design and development. Another potential direction is to study the compound’s effects on other physiological processes, such as the immune system. Finally, further research could be conducted to explore the potential toxicity of 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%.
Synthesis Methods
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% can be synthesized in a two-step process. The first step involves the reaction of 4-chlorophenylthiol with 2-chloropropionyl chloride in the presence of a base, such as potassium carbonate, to form 2-(2-(4-chlorophenylthio)propanoyl)chloride. This intermediate product is then reacted with 3,5-dimethylbenzoic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%.
properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3,5-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-10-8-11(2)16(15(9-10)18(22)23)20-17(21)12(3)24-14-6-4-13(19)5-7-14/h4-9,12H,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFUKUSDMWJSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NC(=O)C(C)SC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)


